molecular formula C14H16N2O2 B082461 4-Morpholin-4-ylmethyl-1H-quinolin-2-one CAS No. 13694-07-0

4-Morpholin-4-ylmethyl-1H-quinolin-2-one

Cat. No.: B082461
CAS No.: 13694-07-0
M. Wt: 244.29 g/mol
InChI Key: GMIRSQVMTMJGJI-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylmethyl-1H-quinolin-2-one is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-ylmethyl-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method includes the use of a quinoline-2-one derivative as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to maintain the desired temperature and pressure, ensuring the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylmethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Morpholin-4-ylmethyl-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylmethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9H,5-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIRSQVMTMJGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357704
Record name 4-Morpholin-4-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13694-07-0
Record name 4-Morpholin-4-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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